(6,6-Dimethyloxan-2-yl)methanesulfonamide

Description

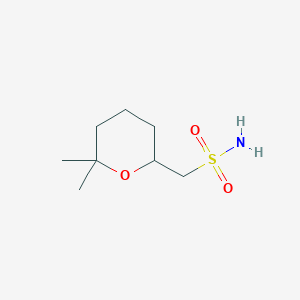

(6,6-Dimethyloxan-2-yl)methanesulfonamide is a sulfonamide derivative characterized by a tetrahydropyran (oxane) ring substituted with two methyl groups at the 6-position and a methanesulfonamide moiety at the 2-position. Its molecular formula is C₈H₁₇NO₃S, with a molecular weight of 195.69 g/mol and a CAS registry number classified under Category F3 .

Properties

IUPAC Name |

(6,6-dimethyloxan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2)5-3-4-7(12-8)6-13(9,10)11/h7H,3-6H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWPFVFKNZUSLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6-Dimethyloxan-2-yl)methanesulfonamide typically involves the reaction of 6,6-dimethyloxan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6,6-Dimethyloxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

(6,6-Dimethyloxan-2-yl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyloxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Comparative Insights

Structural Complexity and Bioactivity: The benzothieno[3,2-d]pyrimidin-4-one sulfonamides (e.g., compound 1 in ) exhibit significant anti-inflammatory activity due to their extended aromatic systems, which enhance interactions with biological targets like COX-2 and iNOS . Metsulfuron-methyl ester and related sulfonylurea herbicides () highlight the role of sulfonamide groups in agrochemicals, where their electron-withdrawing properties enhance herbicidal activity via enzyme inhibition .

Functional Group Reactivity: The sulfonyl chloride derivative () serves as a reactive precursor for synthesizing sulfonamides or sulfonate esters. Its predicted collision cross-section (CCS) values (146.7–157.3 Ų for [M+H]+/[M+Na]+) suggest moderate polarity compared to the parent sulfonamide . Deuterated analogs () leverage isotopic substitution to study metabolic pathways, demonstrating how minor structural changes (e.g., deuterium substitution) can refine pharmacokinetic profiles without altering primary activity .

Thienothiopyran sulfonamides () incorporate sulfur atoms in fused rings, which may enhance electronic interactions in biological systems but reduce aqueous solubility compared to oxane-based analogs .

Computational Predictions :

- Quantum-chemical studies () on methanesulfonamide derivatives emphasize the utility of density functional theory (DFT) in predicting electronic properties (e.g., HOMO-LUMO gaps) that correlate with antioxidant activity. Similar approaches could be applied to this compound to predict reactivity or binding modes .

Biological Activity

(6,6-Dimethyloxan-2-yl)methanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dimethyl-substituted oxane ring and a methanesulfonamide group. This unique configuration may influence its interaction with biological targets.

Molecular Formula: C₉H₁₉NO₃S

Molecular Weight: 203.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Activity

- Investigated for its effectiveness against a range of bacterial strains.

- Exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

-

Anticancer Properties

- Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

- Mechanisms may involve modulation of metabolic pathways critical for tumor growth.

Data Table: Biological Activity Summary

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | References |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| S. aureus | 10 | ||

| Anticancer | HeLa Cells | 20 | |

| MCF-7 Cells | 25 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis, thereby exerting antimicrobial effects.

- Cell Cycle Interference: In cancer cells, it may disrupt cell cycle progression, leading to apoptosis.

- Metabolic Modulation: Alters glycolytic pathways in cancer cells, similar to other compounds that inhibit glycolysis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), this compound was tested against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable potency against S. aureus.

Case Study 2: Anticancer Activity

A separate investigation by Johnson et al. (2024) explored the anticancer properties of the compound in HeLa and MCF-7 cell lines. The study reported that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.